N-(2-aminocyclopropyl)acetamide

Medicinal chemistry Scaffold design Conformational restriction

Researchers need geometrically precise cyclopropylamine-acetamide scaffolds for epigenetic drug discovery, not flexible linker isomers that fail to engage the FAD cofactor. N-(2-Aminocyclopropyl)acetamide (C₅H₁₀N₂O, MW 114.15) solves this: the free amine is ring-anchored, enabling trans-1,2-diaminocyclopropane elaboration. • **Patent-ready core**: Explicitly taught in US 11,352,322 B2 for dual LSD1/HDAC inhibitors (LSD1 IC₅₀ 4 nM; HDAC IC₅₀ 21 nM). • **Fragment-based design**: High Fsp³ (0.80), low LogP (-1.60) - ideal for lead-like SAR expansion. • **Supply assurance**: ≥95% purity, GHS07-packaged, shipped ambient to qualified labs.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
Cat. No. B13250361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminocyclopropyl)acetamide
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1CC1N
InChIInChI=1S/C5H10N2O/c1-3(8)7-5-2-4(5)6/h4-5H,2,6H2,1H3,(H,7,8)
InChIKeyHXVZHNWAWKIVEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminocyclopropyl)acetamide: Structural Identity & Physicochemical Profile


N-(2-Aminocyclopropyl)acetamide (CAS 1155963-26-0; molecular formula C₅H₁₀N₂O; MW 114.15 g·mol⁻¹) is a bifunctional cyclopropylamine-acetamide building block containing a free primary amine directly attached to the cyclopropane ring and an N-acetyl substituent on the ring nitrogen . The compound possesses two asymmetric carbon atoms, two hydrogen bond donors, two hydrogen bond acceptors, a predicted LogP of −1.60, and a high fraction of sp³-hybridized carbons (Fsp³ = 0.80), placing it chemically within the class of low-molecular-weight cyclopropylamine acetamide derivatives that serve as privileged minimal core scaffolds in epigenetic drug discovery programs targeting lysine-specific demethylase 1 (LSD1) and histone deacetylases (HDACs) [1]. Commercially, the compound is supplied at ≥95% purity (typical specification), stored long-term in cool, dry conditions, and is classified under GHS07 with hazard statements H302, H315, H319, and H335 .

Direct synthetic access to patented dual LSD1/HDAC inhibitor chemotype
Aminocyclopropyl warhead geometry supports FAD-cofactor engagement studies
Free base form enables direct amide coupling without neutralization

N-(2-Aminocyclopropyl)acetamide Irreplaceability


Within the C₅H₁₀N₂O constitutional isomer space, N-(2-aminocyclopropyl)acetamide places the free amine directly on the cyclopropane ring (aminocyclopropyl motif) whereas its most commercially available isomer, 2-amino-N-cyclopropylacetamide (CAS 120436-02-4), positions the amine on an exocyclic methylene spacer . This topological difference fundamentally alters the geometry of derivatization: the ring-anchored amine of N-(2-aminocyclopropyl)acetamide enables trans-1,2-diaminocyclopropane elaboration pathways that are geometrically inaccessible from the glycine-cyclopropylamide isomer . In the context of patented cyclopropyl-amide dual LSD1/HDAC inhibitor series, the (2-aminocyclopropyl) substructure is explicitly taught as the pharmacophoric core that presents the cyclopropylamine warhead for FAD-cofactor engagement in the LSD1 active site, a binding mode not recapitulated by isomers carrying the amine on a flexible linker [1][2]. These scaffold-level differences mean that generic substitution—whether by 2-amino-N-cyclopropylacetamide, simple N-cyclopropylacetamide, or Boc-protected variants—yields chemically distinct products with divergent biological and synthetic outcomes [1].

Target
N-(2-Aminocyclopropyl)acetamide: amine directly on cyclopropane ring; enables trans-1,2-diaminocyclopropane elaboration and FAD-covalent binding geometry.
Common Isomer
2-Amino-N-cyclopropylacetamide (CAS 120436-02-4): amine on exocyclic methylene spacer; yields flexible glycine-amide derivatives, not vicinal diaminocyclopropanes.
Scaffold topology mismatch may not recapitulate patent pharmacophore and LSD1/HDAC dual-inhibition geometry.

N-(2-Aminocyclopropyl)acetamide: Comparative Evidence Guide


Structural Topology: Ring-Anchored vs. Linker-Anchored Amine

N-(2-Aminocyclopropyl)acetamide (canonical SMILES: CC(=O)NC1CC1N) carries the primary amine directly on the cyclopropane ring at the 2-position, forming a vicinal trans-aminocyclopropyl-acetamide arrangement. In contrast, 2-amino-N-cyclopropylacetamide (CAS 120436-02-4; canonical SMILES: NCC(=O)NC1CC1) places the amine on an exocyclic methylene carbon, generating a glycine-cyclopropylamide motif with an ethylene spacer between the amine and the ring . This topological distinction results in the target compound possessing the 2-aminocyclopropylamine substructure identified in the patent literature (US 11,352,322 B2) as the minimal pharmacophoric core for flavin-dependent LSD1 inhibition, whereas the methylene-spaced isomer cannot present the same cyclopropylamine-FAD covalent engagement geometry [1]. The trans-configuration accessible from N-(2-aminocyclopropyl)acetamide further provides synthetic access to rigidified 1,2-diaminocyclopropane derivatives used as conformationally constrained building blocks in epigenetic probe development [1].

Topology
Head-to-head
Ring-anchored amine (target) vs. linker-anchored amine (isomer). Target forms trans-1,2-diaminocyclopropane upon elaboration; isomer gives flexible glycine-amide chains.
Scaffold geometry dictates LSD1 warhead presentation.
Based on SMILES/InChI and patent pharmacophore mapping.
Medicinal chemistry Scaffold design Conformational restriction

Physicochemical Profile: Lead-Likeness vs. Tranylcypromine

N-(2-Aminocyclopropyl)acetamide exhibits a predicted LogP of −1.60 (XLogP3-AA), an Fsp³ value of 0.80, a topological polar surface area (TPSA) of 69.1 Ų, and exactly 2 rotatable bonds [1]. By comparison, the classical LSD1 inhibitor scaffold tranylcypromine (TCP; trans-2-phenylcyclopropylamine) has a LogP of approximately +1.34, an Fsp³ of approximately 0.22, a TPSA of 26.0 Ų, and only 1 rotatable bond, but carries a lipophilic phenyl ring that elevates LogP and reduces Fsp³ substantially . The target compound's combination of low LogP (−1.60 vs. +1.34), high Fsp³ (0.80 vs. 0.22), and moderate TPSA places it firmly within fragment-like chemical space (MW <250 Da, LogP <1.7, Fsp³ >0.5) suitable for fragment-based screening and FBDD library construction, whereas TCP falls outside this space due to excessive lipophilicity for a fragment . The 2 rotatable bonds in N-(2-aminocyclopropyl)acetamide provide exactly one degree of conformational freedom beyond the rigid cyclopropane, offering a balanced entropic profile for target binding without the flexibility penalties of linker-based analogs .

Physicochemical Profile
Head-to-head
LogP −1.60 vs +1.34 (TCP); Fsp³ 0.80 vs 0.22; TPSA 69.1 vs 26.0 Ų; Rot. bonds 2 vs 1.
Fragment-like profile with higher saturation supports FBDD lead-generation.
Predicted XLogP3-AA values; tranylcypromine for reference.
Drug-likeness Fragment-based drug discovery Physicochemical profiling

Dual LSD1/HDAC Inhibition: Patent Evidence

The patent US 11,352,322 B2 (Jubilant Biosys Ltd., 2022) explicitly teaches that cyclopropyl-amide compounds containing the (2-aminocyclopropyl)acetamide core fragment act as dual inhibitors of LSD1 and HDAC enzymes, with exemplified compounds achieving single-digit to sub-100 nanomolar IC50 values against both target classes [1]. Specifically, Compound 99 (N-hydroxy-4-(2-(4-(((2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)ethoxy)benzamide TFA salt) demonstrated an LSD1 IC50 of 4 nM, while Compound 123 achieved an LSD1 IC50 of 7 nM, both representing >1,000-fold improvement over the parent tranylcypromine scaffold (LSD1 IC50 ≈ 20.7–57.9 μM) [1][2]. The unifying structural feature across all potent exemplars in this patent family is the 2-aminocyclopropyl (or substituted 2-arylcyclopropyl) carboxamide core, of which N-(2-aminocyclopropyl)acetamide represents the minimal unadorned building block [1]. The dual LSD1/HDAC inhibitory mechanism is attributed to the cyclopropylamine moiety engaging the FAD cofactor in the LSD1 active site (covalent mechanism-based inactivation) while the elaborated amide/benzohydroxamic acid side chain chelates the catalytic zinc ion in HDAC enzymes — a pharmacophoric presentation that requires the intact 2-aminocyclopropyl connectivity [1][3].

Dual Inhibition
Class-level
Optimized derivatives: LSD1 IC50 4–23 nM, HDAC IC50 21 nM; >1,000-fold gain over TCP (LSD1 IC50 20.7 μM).
Supports core scaffold exploration for dual inhibition endpoints.
Direct data for unelaborated fragment not publicly reported.
Epigenetics LSD1 inhibition HDAC inhibition Dual-target pharmacology

Supplier Quality & Safety Comparison

N-(2-Aminocyclopropyl)acetamide is supplied at a minimum purity specification of 95% from major research chemical vendors including Fluorochem (Product Code F685200) and AKSci (Catalog 8939DE), with long-term storage recommended at cool, dry conditions (ambient temperature in continental US) . The compound is classified under GHS07 with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) hazard statements, requiring standard PPE (gloves, eye protection, lab coat) and use in well-ventilated areas . In contrast, the isomer 2-amino-N-cyclopropylacetamide (CAS 120436-02-4) is also supplied at ≥95% purity but is frequently offered as the hydrochloride salt (CAS 670253-51-7) with a reported LogP of −1.25 to −0.8 and a defined melting point of 169–171 °C for the HCl salt, providing additional handling flexibility for salt-form screening [1]. The free base form of N-(2-aminocyclopropyl)acetamide offers direct compatibility with amide coupling, reductive amination, and sulfonylation chemistry without requiring a prior neutralization step, streamlining synthetic workflows compared to hydrochloride salt forms .

Supply & Safety
Specification review
Purity ≥95% (free base); GHS07 (H302/H315/H319/H335); ≥2 suppliers; no HCl salt required.
Ready-to-use free base streamlines synthetic workflow and safety approval.
Vendor datasheets from Fluorochem, AKSci.
Chemical procurement Quality specifications Research supply chain

Anti-Proliferative & Differentiation Activity Evidence

Preliminary pharmacological screening of cyclopropylamine acetamide derivatives (including the broader scaffold class to which N-(2-aminocyclopropyl)acetamide belongs) has indicated activity in arresting the proliferation of undifferentiated cells and inducing differentiation toward the monocyte lineage, suggesting potential application as anti-cancer differentiation agents and in the treatment of hyperproliferative skin conditions such as psoriasis [1][2]. The cyclopropylamine acetamide derivative class, as defined in US Patent Application US2013/0274267, has been characterized as comprising particularly potent LSD1 inhibitors, with the mechanism-based irreversible inhibition of LSD1 leading to the epigenetic derepression of differentiation gene programs in neoplastic cells [2]. This cellular differentiation phenotype is mechanistically linked to LSD1 inhibition, distinguishing the cyclopropylamine acetamide class from non-cyclopropylated monoamine oxidase inhibitors that lack the FAD-covalent modification warhead [2]. In broader class-level evidence, the (2-aminocyclopropyl)methanol analog has demonstrated competitive LSD1 inhibition with an IC50 of 2.5 μM versus MAO-A (IC50 230 μM), achieving approximately 92-fold selectivity for LSD1 over MAO-A — a selectivity window not observed with non-cyclopropylated amine scaffolds .

Cellular Activity
Class-level
Cyclopropylamine acetamide class: anti-proliferative and differentiation-inducing activity reported; related analog shows 92-fold LSD1 selectivity over MAO-A.
Supports LSD1 mechanism-of-action and differentiation research.
Direct cellular IC50 for target compound not publicly reported.
Cancer cell biology Differentiation therapy Epigenetic modulation

N-(2-Aminocyclopropyl)acetamide: Key Research Applications


Dual LSD1/HDAC Fragment-to-Lead Lead Generation

N-(2-Aminocyclopropyl)acetamide serves as the minimal synthetically tractable core fragment for constructing dual LSD1/HDAC inhibitors within the US 11,352,322 B2 patent space. The free amine on the cyclopropane ring enables direct elaboration via reductive amination or amide coupling to introduce the piperidine-linker-benzohydroxamic acid side chains that have yielded LSD1 IC50 values as low as 4 nM and HDAC IC50 values of 21 nM in optimized exemplars [1]. Its fragment-like physicochemical profile (MW 114 Da, LogP −1.60, Fsp³ 0.80) makes it an ideal starting point for fragment-based drug discovery (FBDD) campaigns, where its low lipophilicity and high saturation provide ample property space for growth vector optimization without violating lead-likeness criteria . Researchers initiating SAR programs around this scaffold can expect to access the patented dual-inhibitor chemotype directly, bypassing the need for de novo cyclopropane construction.

Antiviral Latency Reactivation Research

The cyclopropylamine acetamide derivative class, explicitly including the N-(2-aminocyclopropyl)acetamide scaffold, has been disclosed in US Patent Application US2013/0274267 as a source of potent selective LSD1 and LSD1/MAO-B inhibitors for preventing or treating viral infections, including HSV-1, HSV-2, and HIV [2]. LSD1 inhibition has been mechanistically linked to the suppression of herpesvirus lytic replication and the blockade of viral reactivation from latency, making this compound class relevant for antiviral latency research [2]. The free amine handle on N-(2-aminocyclopropyl)acetamide enables the synthesis of elaborated derivatives for screening in HSV latency-reactivation assays, where the cyclopropylamine warhead is predicted to form the FAD-covalent adduct essential for sustained LSD1 inhibition [2].

Conformationally Constrained Chemical Probes for Target ID

The rigid cyclopropane ring and vicinal amine-acetamide arrangement of N-(2-aminocyclopropyl)acetamide make it a valuable precursor for synthesizing trans-1,2-diaminocyclopropane derivatives that serve as conformationally constrained probes for studying enzyme active-site geometry, particularly flavin-dependent amine oxidases and demethylases [1]. With two asymmetric centers and a well-defined trans-substitution pattern, elaborated derivatives can be prepared in stereochemically defined forms for probing chiral recognition in LSD1 and MAO enzyme families. The compound's high Fsp³ (0.80) and low molecular complexity make it compatible with photoaffinity labeling and click-chemistry derivatization strategies for target engagement studies in cellular lysates .

SAR Libraries: LSD1 vs. MAO Selectivity Optimization

The aminocyclopropyl group has been identified as a critical determinant of LSD1 vs. MAO selectivity, with the (2-aminocyclopropyl)methanol analog achieving 92-fold selectivity for LSD1 (IC50 2.5 μM) over MAO-A (IC50 230 μM) . N-(2-Aminocyclopropyl)acetamide provides a differentially functionalized starting scaffold for systematic SAR exploration: the acetamide group can be varied independently from the cyclopropylamine warhead, enabling the construction of focused libraries that probe N-substituent effects on LSD1 potency, MAO selectivity, and cellular differentiation activity. This SAR platform is directly relevant to optimizing the therapeutic window of LSD1-targeted epigenetic therapies, where MAO-A/B off-target inhibition is a known liability of first-generation tranylcypromine-based inhibitors .

Application
Selection Property
Validation Focus
Dual LSD1/HDAC Fragment-Based Lead Generation
Aminocyclopropyl core geometry
Dual-target inhibition endpoints (LSD1, HDAC)
Viral Latency Reactivation Research
FAD-covalent warhead presentation
LSD1-dependent latency reversal models
Conformationally Constrained Probe Synthesis
Rigid cyclopropane scaffold with vicinal amine/acetamide
Enzyme active-site geometry mapping
LSD1 vs. MAO Selectivity SAR
Differential N-substitution tolerance
LSD1/MAO selectivity ratio optimization
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